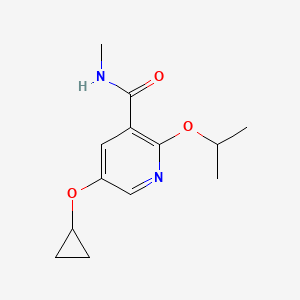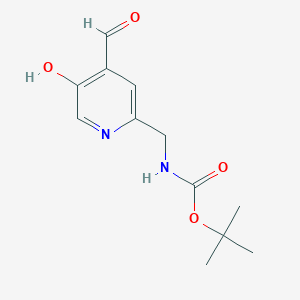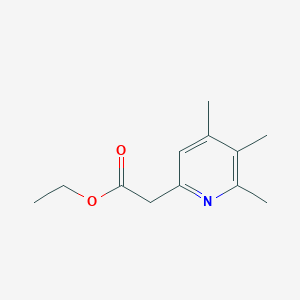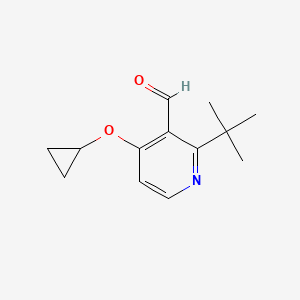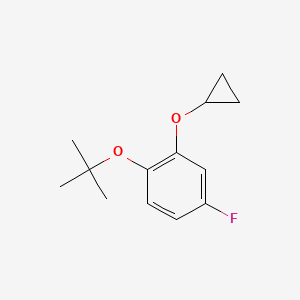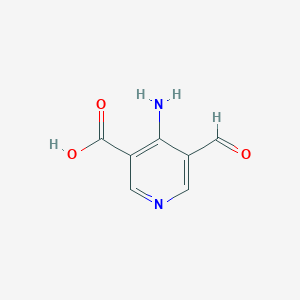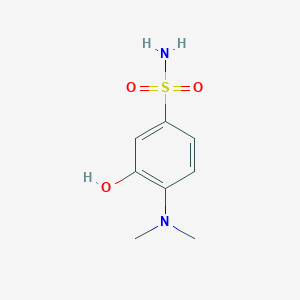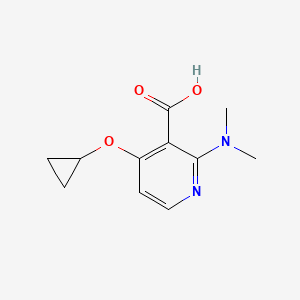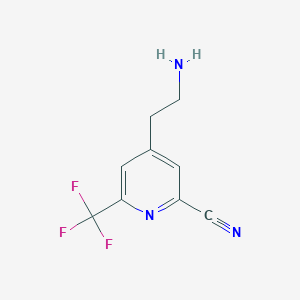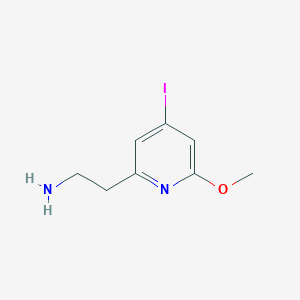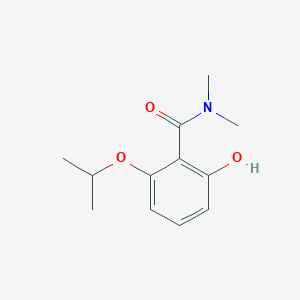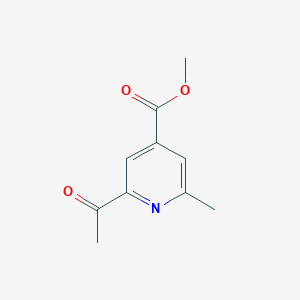
Methyl 2-acetyl-6-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-6-methylisonicotinate is a chemical compound with the molecular formula C11H13NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an acetyl group and a methyl group attached to the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-methylisonicotinate typically involves the esterification of isonicotinic acid derivatives. One common method involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetyl-6-methylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-6-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetyl-6-methylisonicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isonicotinate: A related compound with similar structural features but lacking the acetyl and additional methyl groups.
Methyl nicotinate: Another derivative of nicotinic acid with different functional groups.
Uniqueness
Methyl 2-acetyl-6-methylisonicotinate is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 2-acetyl-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(10(13)14-3)5-9(11-6)7(2)12/h4-5H,1-3H3 |
Clave InChI |
KFPWHXKOSPEIQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


